molecular formula C14H18BrNO B1406518 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline CAS No. 1627971-57-6

6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline

Cat. No.: B1406518
CAS No.: 1627971-57-6
M. Wt: 296.2 g/mol
InChI Key: DMEGZRXLVVJNEZ-UHFFFAOYSA-N
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Description

6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 6th position of the indoline ring and a tetrahydro-2H-pyran-4-yl)methyl group attached to the nitrogen atom of the indoline ring.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways. The downstream effects of these influences would depend on the specific pathways and targets involved.

Pharmacokinetics

The compound’s molecular weight is 2962 g/mol, which could potentially influence its bioavailability

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits varying degrees of stability and degradation over time, which can influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors, such as light or heat . Long-term effects of this compound on cellular function include alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cell proliferation and differentiation, while high doses can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules, such as glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability, activity, and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters, and can bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can localize to the mitochondria, where it can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline can be achieved through several synthetic routes. One common method involves the bromination of an indoline precursor followed by the introduction of the tetrahydro-2H-pyran-4-yl)methyl group. The bromination step typically uses reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent attachment of the tetrahydro-2H-pyran-4-yl)methyl group can be accomplished through nucleophilic substitution reactions using appropriate alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-4-yl)methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-1-(oxan-4-ylmethyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-13-2-1-12-3-6-16(14(12)9-13)10-11-4-7-17-8-5-11/h1-2,9,11H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEGZRXLVVJNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2CCC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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